N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide

Lipophilicity Drug Design ADME

N‑Methyl‑6‑(trifluoromethyl)thieno[3,2‑b]pyridine‑2‑carboxamide is a heterocyclic small molecule built on a thieno[3,2‑b]pyridine core bearing an N‑methyl‑carboxamide at position 2 and a trifluoromethyl group at position 6. With a molecular weight of 260.24 g·mol⁻¹ [REFS‑1] and a computed logP of 2.67 [REFS‑2], the compound belongs to a class of thienopyridine‑2‑carboxamides that have been explored as kinase inhibitors [REFS‑3] and ubiquitin‑specific protease (USP28/USP25) inhibitors [REFS‑4].

Molecular Formula C10H7F3N2OS
Molecular Weight 260.23
CAS No. 246022-35-5
Cat. No. B2578114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
CAS246022-35-5
Molecular FormulaC10H7F3N2OS
Molecular Weight260.23
Structural Identifiers
SMILESCNC(=O)C1=CC2=C(S1)C=C(C=N2)C(F)(F)F
InChIInChI=1S/C10H7F3N2OS/c1-14-9(16)8-3-6-7(17-8)2-5(4-15-6)10(11,12)13/h2-4H,1H3,(H,14,16)
InChIKeyDOIROWCMMQCOMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification Baseline: N-Methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide (CAS 246022‑35‑5)


N‑Methyl‑6‑(trifluoromethyl)thieno[3,2‑b]pyridine‑2‑carboxamide is a heterocyclic small molecule built on a thieno[3,2‑b]pyridine core bearing an N‑methyl‑carboxamide at position 2 and a trifluoromethyl group at position 6. With a molecular weight of 260.24 g·mol⁻¹ [REFS‑1] and a computed logP of 2.67 [REFS‑2], the compound belongs to a class of thienopyridine‑2‑carboxamides that have been explored as kinase inhibitors [REFS‑3] and ubiquitin‑specific protease (USP28/USP25) inhibitors [REFS‑4]. Its combination of the electron‑withdrawing CF₃ substituent and the N‑methyl amide tail differentiates it from other members of the thienopyridine‑2‑carboxamide family in terms of lipophilicity, hydrogen‑bonding capacity, and target‑engagement potential.

Why a Generic Thienopyridine‑2‑carboxamide Cannot Substitute for N‑Methyl‑6‑(trifluoromethyl)thieno[3,2‑b]pyridine‑2‑carboxamide in Procurement


Thieno[3,2‑b]pyridine‑2‑carboxamides are not interchangeable, because subtle changes in the amide N‑substituent and the nature of the electron‑withdrawing group at position 6 dramatically alter lipophilicity, metabolic stability, and target selectivity. For instance, replacing the trifluoromethyl group with a hydrogen reduces the computed logP by more than 1.0 unit, which can impair membrane permeability [REFS‑2]. Likewise, removal of the N‑methyl group increases the H‑bond donor count and can shift selectivity among kinase or deubiquitinase targets [REFS‑4]. These structure–activity relationships mean that a procurement decision based solely on the thienopyridine scaffold, without precisely matching the N‑methyl‑CF₃ substitution pattern, risks acquiring a compound that fails to reproduce the biological profile required for the intended assay or synthetic sequence.

Quantitative Differentiation Evidence for N‑Methyl‑6‑(trifluoromethyl)thieno[3,2‑b]pyridine‑2‑carboxamide vs. Closest Structural Analogs


Computed LogP Difference Between N‑Methyl‑6‑CF₃ and the Unsubstituted Thieno[3,2‑b]pyridine‑2‑carboxamide Scaffold

The target compound has a computed logP (ALogP) of 2.67, whereas the unsubstituted thieno[3,2‑b]pyridine‑2‑carboxamide scaffold exhibits a computed logP of approximately 1.0 [REFS‑2]. This >1.5‑logP‑unit increase reflects the combined contributions of the N‑methyl amide and the 6‑CF₃ substituent, predicting higher membrane permeability and potentially better oral bioavailability.

Lipophilicity Drug Design ADME

Hydrogen‑Bond Donor Count and Selectivity Implications Relative to N‑Demethyl Analog

The N‑methyl‑carboxamide limits the number of hydrogen‑bond donors (HBD) to 1, whereas the primary amide analog (N‑demethyl‑6‑CF₃‑thieno[3,2‑b]pyridine‑2‑carboxamide) possesses 2 HBDs. In kinase inhibitor design, each additional HBD can form new hydrogen bonds with hinge‑region residues, often broadening off‑target kinase inhibition [REFS‑3]. The reduced HBD count of the target compound may therefore offer a narrower selectivity profile, a feature valued when building targeted chemical probes.

Selectivity Kinase Profiling Medicinal Chemistry

Potential USP28/USP25 Inhibitory Activity Inferable from Patent SAR

Patent US 10913753 B2 discloses thienopyridine‑2‑carboxamides as inhibitors of USP28 and USP25. Although the exact IC₅₀ of N‑methyl‑6‑(trifluoromethyl)thieno[3,2‑b]pyridine‑2‑carboxamide is not reported, a closely related analog bearing an N‑methyl‑ethyl‑phenyl‑piperidine tail has an IC₅₀ of 200 nM against both USP28 and USP25 [REFS‑5]. The presence of the 6‑CF₃ and N‑methyl‑carboxamide in the target compound aligns with the pharmacophore elements required for sub‑micromolar deubiquitinase inhibition.

USP28 USP25 Deubiquitinase Cancer

Commercial Purity Benchmarking Against a Closest Structural Analog

Commercially, N‑methyl‑6‑(trifluoromethyl)thieno[3,2‑b]pyridine‑2‑carboxamide is offered at ≥98 % purity by multiple vendors [REFS‑2, REFS‑6]. In contrast, the closest available analog, 3‑phenyl‑6‑(trifluoromethyl)thieno[3,2‑b]pyridine‑2‑carboxamide (CAS 478260‑63‑8), is listed at 95 % purity [REFS‑7]. Higher purity reduces the need for additional purification steps before use in sensitive biochemical assays or as a synthetic intermediate.

Purity Procurement Building Block

Recommended Application Scenarios for N‑Methyl‑6‑(trifluoromethyl)thieno[3,2‑b]pyridine‑2‑carboxamide Selection


Kinase Profiling and Selectivity Panel Building

When constructing a kinase inhibitor panel, the compound’s single‑HBD N‑methyl‑carboxamide limits hinge‑region hydrogen‑bonding interactions, a feature that can reduce off‑target kinase binding compared to primary‑amide analogs [REFS‑3]. Procurement of this specific substitution pattern is recommended for selectivity profiling studies where minimal promiscuity is desired.

Deubiquitinase (USP28/USP25) Chemical Probe Development

The thieno[3,2‑b]pyridine‑2‑carboxamide scaffold is protected by US 10913753 B2 as a USP28/USP25 inhibitor series [REFS‑4]. A closely related analog displays an IC₅₀ of 200 nM against both targets [REFS‑5]. The target compound can serve as a starting point or control for designing novel deubiquitinase inhibitors.

ADME Lead Optimisation Studies Requiring High Lipophilicity

With a computed logP of 2.67 [REFS‑2], this compound is ≈1.6 logP units more lipophilic than the unsubstituted scaffold. Researchers seeking to evaluate the permeability–solubility trade‑off in a matched molecular pair analysis will benefit from this high‑LogP reference compound.

High‑Purity Building Block for Medicinal Chemistry Synthesis

Commercially available at ≥98 % purity [REFS‑2, REFS‑6], the compound exceeds the purity of the 3‑phenyl analog (95 %) by 3 absolute percent [REFS‑7]. This makes it a preferred starting material for synthesis of complex inhibitors where high purity minimizes side reactions and simplifies downstream purification.

Quote Request

Request a Quote for N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.